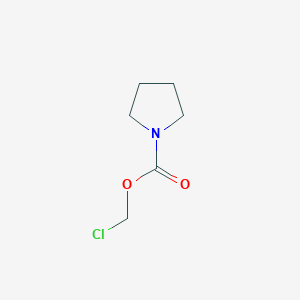
2-Chloro-5-methoxybenzenesulfonamide
Overview
Description
2-Chloro-5-methoxybenzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO3S . It has an average mass of 221.661 Da and a monoisotopic mass of 220.991348 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methoxybenzenesulfonamide consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . It has a density of 1.4±0.1 g/cm³ .Chemical Reactions Analysis
2-Chloro-5-methoxybenzenesulfonamide is a versatile material used extensively in scientific research. Its complex structure and diverse properties make it ideal for various applications, ranging from pharmaceuticals to organic synthesis.Physical And Chemical Properties Analysis
This compound has a boiling point of 397.7±52.0 °C at 760 mmHg and a flash point of 194.3±30.7 °C . It has a molar refractivity of 50.4±0.4 cm³ and a molar volume of 154.3±3.0 cm³ . The compound is moderately mobile with a Kd range of 0.95-3.56 mL/g .Scientific Research Applications
- Application : It participates in the construction of more complex molecules, contributing to the development of novel drugs and therapeutic agents .
- Application : Researchers study the behavior of 2-Chloro-5-methoxybenzenesulfonamide as a potential pesticide, assessing its efficacy, safety, and impact on non-target organisms .
Pharmaceutical Intermediates
Pesticide Research
Boronic Acid Derivatives
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-methoxybenzenesulfonamide is carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
2-Chloro-5-methoxybenzenesulfonamide interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of the alkylated amino group and the zinc ion in the active site of CA . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The binding of 2-Chloro-5-methoxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide to bicarbonate and protons . This can impact various biochemical pathways, particularly those involved in pH regulation and carbon dioxide transport .
Pharmacokinetics
The compound’s sulfonamide group may enhance its water solubility, potentially influencing its absorption and distribution .
Result of Action
The binding of 2-Chloro-5-methoxybenzenesulfonamide to carbonic anhydrase inhibits the enzyme’s activity . This can lead to alterations in pH balance and carbon dioxide transport, potentially impacting various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methoxybenzenesulfonamide. For instance, the compound’s persistence and leachability in the environment can affect its availability and potential ecological impact . Additionally, factors such as pH and temperature may influence the compound’s stability and interaction with its target .
properties
IUPAC Name |
2-chloro-5-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARIOWWBALBFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341864 | |
| Record name | 2-Chloro-5-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701341864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxybenzenesulfonamide | |
CAS RN |
502187-53-3 | |
| Record name | 2-Chloro-5-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701341864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2456159.png)
![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456160.png)


![7-Methoxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B2456163.png)

![Benzyl {[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2456171.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2456172.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456173.png)
![1,7-Bis[(3-methylphenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2456176.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2456178.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)propanamide](/img/structure/B2456179.png)
![N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2456180.png)